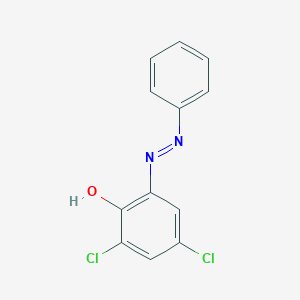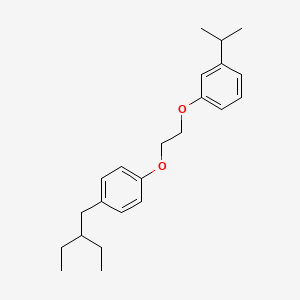
Benzene, 1-(2-(4-(2-ethylbutyl)phenoxy)ethoxy)-3-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-(2-(4-(2-ethylbutyl)phenoxy)ethoxy)-3-(1-methylethyl)- is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(2-(4-(2-ethylbutyl)phenoxy)ethoxy)-3-(1-methylethyl)- typically involves multiple steps, starting with the preparation of the benzene ring and subsequent substitution reactions to introduce the ethylbutyl, phenoxy, ethoxy, and methylethyl groups. Common reagents used in these reactions include halogenated benzene derivatives, alkylating agents, and catalysts such as Lewis acids.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-pressure conditions to optimize yield and purity. The specific methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-(2-(4-(2-ethylbutyl)phenoxy)ethoxy)-3-(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of phenolic or quinone derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially converting ketones to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and catalysts (iron, aluminum chloride) are typical.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while substitution reactions can produce various halogenated derivatives.
Scientific Research Applications
Benzene, 1-(2-(4-(2-ethylbutyl)phenoxy)ethoxy)-3-(1-methylethyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1-(2-(4-(2-ethylbutyl)phenoxy)ethoxy)-3-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. These interactions can vary depending on the context, such as binding to enzymes or receptors in biological systems, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1-(2-(4-(2-ethylbutyl)phenoxy)ethoxy)-3-(1-methylethyl)-
- Diisopropylbenzene
- Ethylbenzene
Uniqueness
Benzene, 1-(2-(4-(2-ethylbutyl)phenoxy)ethoxy)-3-(1-methylethyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
125796-95-4 |
|---|---|
Molecular Formula |
C23H32O2 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
1-(2-ethylbutyl)-4-[2-(3-propan-2-ylphenoxy)ethoxy]benzene |
InChI |
InChI=1S/C23H32O2/c1-5-19(6-2)16-20-10-12-22(13-11-20)24-14-15-25-23-9-7-8-21(17-23)18(3)4/h7-13,17-19H,5-6,14-16H2,1-4H3 |
InChI Key |
MYTSOABVUNKHNB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CC1=CC=C(C=C1)OCCOC2=CC=CC(=C2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3-{[2-(Ethylsulfanyl)ethyl]sulfanyl}propyl)-2H-tetrazole](/img/structure/B14286336.png)
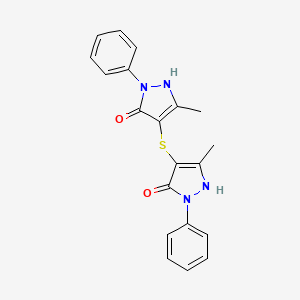
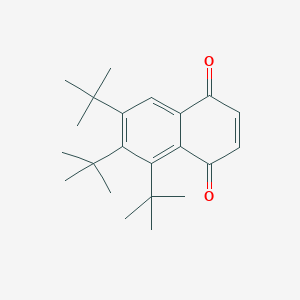

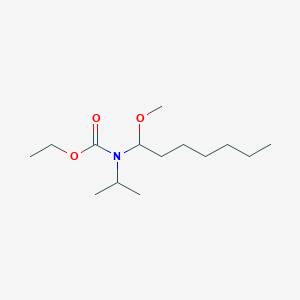
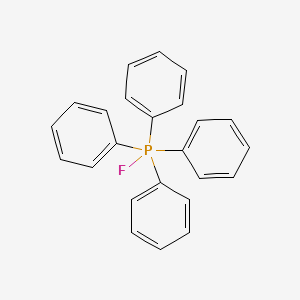
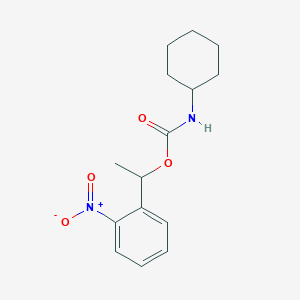
![2-[(Trimethylsilyl)oxy][1,2,4]diazaphospholo[1,5-a]pyridine](/img/structure/B14286388.png)
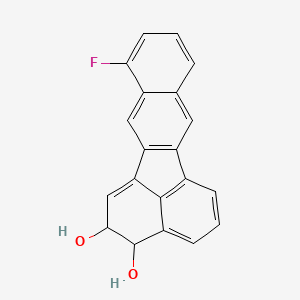
![1-[(Benzyloxy)methyl]-5-(phenylsulfanyl)pyrimidin-2(1H)-one](/img/structure/B14286404.png)

![4,5-Bis[(2-ethylhexyl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14286413.png)
